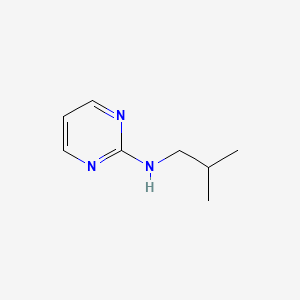

N-isobutylpyrimidin-2-amine

CAS No.:

Cat. No.: VC13316024

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3 |

|---|---|

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | N-(2-methylpropyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C8H13N3/c1-7(2)6-11-8-9-4-3-5-10-8/h3-5,7H,6H2,1-2H3,(H,9,10,11) |

| Standard InChI Key | KXCWPZCIOOLNOU-UHFFFAOYSA-N |

| SMILES | CC(C)CNC1=NC=CC=N1 |

| Canonical SMILES | CC(C)CNC1=NC=CC=N1 |

Introduction

Chemical Identity and Structural Properties

N-Isobutylpyrimidin-2-amine belongs to the pyrimidine class, characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Its molecular formula is C₈H₁₃N₃, with a molar mass of 151.21 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | N-(2-methylpropyl)pyrimidin-2-amine |

| SMILES | CC(C)CNC₁=NC=CC=N₁ |

| InChI Key | KXCWPZCIOOLNOU-UHFFFAOYSA-N |

| PubChem CID | 5134237 |

| Melting/Boiling Points | Not experimentally reported |

| Solubility | Moderate in polar solvents (e.g., DMSO) |

The compound’s planar pyrimidine ring and branched isobutyl group contribute to its lipophilicity, influencing its pharmacokinetic properties .

Synthesis and Structural Modification

Synthetic Pathways

While no explicit synthesis for N-isobutylpyrimidin-2-amine is documented, analogous methods for pyrimidine amines suggest two plausible routes:

-

Nucleophilic Substitution:

Reaction of 2-chloropyrimidine with isobutylamine under basic conditions . For example:This method is widely used for introducing alkylamine substituents to pyrimidines .

-

Reductive Amination:

Condensation of pyrimidine-2-carbaldehyde with isobutylamine followed by reduction . Such strategies are common in heterocyclic chemistry to form stable amine linkages .

Structural Analogs

Halogenated derivatives, such as 4,6-dichloro-N-isobutylpyrimidin-2-amine (CAS: 72063-75-3), demonstrate the versatility of this scaffold for further functionalization . Chlorine atoms at the 4- and 6-positions enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

N-Isobutylpyrimidin-2-amine serves as a precursor for:

-

Anticancer agents: Pyrimidine derivatives inhibit kinases (e.g., Nek2) and modulate cell cycle proteins .

-

Antimicrobial compounds: Substituted pyrimidines exhibit activity against bacterial and fungal pathogens .

-

Neurological therapeutics: Analogous structures target lipid-mediated signaling pathways (e.g., NAPE-PLD inhibitors) .

Hypothesized Biological Activities

While direct data on N-isobutylpyrimidin-2-amine are sparse, related pyrimidines suggest potential activities:

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of microbial DNA synthesis | |

| Anticancer | Kinase inhibition or apoptosis induction | |

| Anti-inflammatory | Modulation of lipid signaling pathways |

Hypothetical SAR Insights:

-

The isobutyl chain may enhance membrane permeability.

-

The pyrimidine core could engage in hydrogen bonding with target proteins .

Future Directions

-

Synthetic Optimization: Explore photocatalytic or flow-chemistry methods to improve yield .

-

Biological Screening: Prioritize assays for kinase inhibition and antimicrobial activity.

-

Prodrug Development: Leverage the amine group for carbamate-based prodrugs (e.g., inspired by crizotinib derivatives) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume